2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
Description
Properties
IUPAC Name |
2-[methyl-[4-(2-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-8-6-7-11-18(15)23-19-17-14-22-27(16-9-4-3-5-10-16)20(17)25-21(24-19)26(2)12-13-28/h3-11,14,28H,12-13H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZPKEOBYPPXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N(C)CCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multi-step organic reactions. Initial synthesis may start with the preparation of pyrazolo[3,4-d]pyrimidine precursors, followed by the introduction of functional groups through nucleophilic substitution, reduction, or oxidation reactions. Reagents such as halides, amines, and alcohols might be used under various catalytic conditions to yield the target compound.
Industrial Production Methods: : In industrial settings, large-scale production may involve optimized conditions for high yield and purity. This could include the use of continuous flow reactors, high-temperature and high-pressure conditions, and the employment of specific catalysts to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : This compound is reactive and can participate in a range of chemical reactions including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions Used in These Reactions: : Common reagents could include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Conditions may vary from mild room temperature settings to more stringent conditions depending on the desired reaction pathway.
Major Products Formed from These Reactions:
Scientific Research Applications
Chemistry: : In chemistry, the compound is studied for its interesting reactivity and potential as a building block in the synthesis of more complex molecules.
Biology: : The compound may interact with biological targets, making it a candidate for drug discovery and development processes, particularly in understanding molecular pathways and enzyme interactions.
Medicine: : Its structural complexity allows it to be a potential lead compound in medicinal chemistry for the development of new pharmaceuticals targeting specific diseases.
Industry: : In the industrial realm, it could serve as an intermediate in the production of high-performance materials or specialty chemicals with specific desirable properties.
Mechanism of Action
The mechanism of action of 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol depends on its interaction with molecular targets. It may inhibit or activate certain enzymes, interfere with signaling pathways, or bind to specific receptors. The detailed pathway involves complex biochemical interactions at the molecular level, often studied using computational chemistry and molecular biology techniques.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key pyrazolo[3,4-d]pyrimidine derivatives and their substituents are summarized below:
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
- Positional Isomerism (o- vs.
- Solubility Modifiers : The piperazine group in CAS 955305-24-5 enhances water solubility due to its basic nitrogen, whereas the morpholine derivative (CAS 393.4 g/mol) offers electron-rich hydrogen-bonding sites .
- Simpler Derivatives : The methyl-substituted core in CAS 6266-71-3 lacks aromatic groups, likely reducing complexity and improving synthetic accessibility .
Key Observations:
- Suzuki Coupling: Used for introducing aryl/heteroaryl groups (e.g., quinolinyl, naphthalenyl) to enhance CNS penetration .
- Solvent Systems: Polar aprotic solvents (DMSO) and alcohols (1-butanol) are common for facilitating nucleophilic substitutions .
Key Observations:
- Herbicidal Activity : Ester-containing derivatives (e.g., CAS compounds 6 and 7) show efficacy via hydrolytic stability and target binding .
- Kinase Inhibition : Bulky substituents (e.g., trifluoromethylbenzyl) enhance selectivity for PI3K isoforms .
- CNS Penetration: Bulky lipophilic groups (e.g., cyclopropoxyquinolinyl) improve blood-brain barrier traversal .
Biological Activity
The compound 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol (CAS Number: 955336-39-7) is a pyrazolo-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including cytotoxicity, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results indicate that it exhibits significant cytotoxic activity:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver Cancer) | 399 |
| MCF7 (Breast Cancer) | 580 |
| NUGC (Gastric Cancer) | 60 |
| DLDI (Colon Cancer) | 890 |
The compound demonstrated selective activity against liver and gastric cancer cell lines, indicating its potential as an anticancer agent .
2. Anti-inflammatory Activity
In addition to its cytotoxic effects, the compound has shown promising anti-inflammatory properties. In experimental models, it exhibited a reduction in inflammation comparable to standard anti-inflammatory drugs such as indomethacin. This suggests that it may inhibit pro-inflammatory cytokines or modulate inflammatory pathways .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : The pyrazolo-pyrimidine framework may interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : Studies suggest that compounds with similar structures can induce apoptosis through mitochondrial pathways.
- Anti-inflammatory Pathways : The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation .
Case Studies
Several case studies have been documented to illustrate the biological effects of this compound:
- A study involving the treatment of HepG2 cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent for liver cancer.
- Another case study demonstrated significant reduction in edema in animal models treated with the compound, supporting its anti-inflammatory claims .
Q & A
Basic: What are the optimal synthetic routes for 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Amination : Reacting 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives with o-toluidine under reflux in ethanol (12 hours) to introduce the o-tolylamino group .
- N-methylation : Using methyl iodide or dimethyl sulfate in dry acetonitrile at 60–80°C for 6–8 hours to functionalize the amino group .
- Ethanolamine coupling : Employing nucleophilic substitution or condensation reactions with ethanolamine derivatives, often requiring inert atmospheres and catalysts like triethylamine .
Optimization : Adjust stoichiometric ratios (e.g., 1:2 molar ratio of pyrazolo[3,4-d]pyrimidine to o-toluidine), solvent purity, and controlled reflux durations. Crystallization from ethanol or acetonitrile enhances purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Resolves substituent patterns (e.g., methyl, phenyl, and ethanolamine groups) and confirms regioselectivity. For example, the o-tolylamino group shows aromatic protons at δ 6.8–7.2 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3300–3400 cm⁻¹ for amines, C=O at 1650–1750 cm⁻¹ if present) .
- HPLC-MS : Quantifies purity (>95% by reverse-phase C18 columns) and confirms molecular weight via ESI+ (expected [M+H]+ ~450–470 Da) .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives across different studies?
Methodological Answer:
- Standardized Assays : Replicate kinase inhibition studies under uniform conditions (e.g., ATP concentration, pH, temperature) to minimize variability .
- Binding Affinity Validation : Use surface plasmon resonance (SPR) to measure kinetic parameters (Ka, Kd) and compare with literature values .
- Structural Analog Comparison : Test derivatives from ’s table (e.g., cyclohexyl vs. benzyl substituents) to isolate substituent-specific effects .
Advanced: What computational strategies are recommended to elucidate the structure-activity relationship (SAR) of this compound’s interactions with kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the pyrazolo[3,4-d]pyrimidine core and kinase ATP-binding pockets (e.g., Abl1 or EGFR). Focus on hydrogen bonding with hinge regions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the o-tolylamino group in hydrophobic pockets .
- QSAR Models : Corporate electronic parameters (Hammett σ) of substituents to predict IC50 trends .
Basic: What in vitro assays are suitable for initial screening of this compound’s enzyme inhibition potential?
Methodological Answer:
- Kinase Inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., JAK2, Src) and ATP-competitive substrates .
- Cellular Viability : Test in cancer cell lines (e.g., K562 or HeLa) via MTT assays at 1–100 µM concentrations .
- Off-Target Profiling : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic interference .
Advanced: How should researchers design experiments to investigate the metabolic stability of this compound in hepatic microsomes?
Methodological Answer:
- Incubation Conditions : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration systems at 37°C. Sample at 0, 15, 30, 60 minutes .
- LC-MS/MS Analysis : Quantify parent compound depletion and metabolite formation (e.g., hydroxylation at the methyl group) .
- Control Comparisons : Include verapamil (high clearance) and propranolol (low clearance) as benchmarks .
Advanced: What experimental approaches can validate the role of the o-tolylamino group in modulating target binding affinity compared to other aryl substituents?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with p-tolyl, phenyl, or cyclohexyl groups via analogous amination steps .
- SPR Binding Studies : Compare association/dissociation rates of analogs against purified kinase domains .
- Crystallography : Co-crystallize analogs with target kinases (e.g., PDB deposition) to visualize substituent-pocket interactions .
Basic: What are the critical considerations for ensuring reproducibility in the synthesis of this compound’s pyrazolo[3,4-d]pyrimidine core?
Methodological Answer:
- Anhydrous Conditions : Use dry solvents (acetonitrile, DMF) and inert gas (N2/Ar) to prevent hydrolysis of intermediates .
- Stoichiometric Precision : Measure reagents via calibrated balances (e.g., 0.01 mg accuracy) to maintain 1:1 molar ratios .
- Purification Rigor : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or repeated recrystallization .
Advanced: How can researchers employ isotopic labeling to track the metabolic pathways of this compound in cellular models?
Methodological Answer:
- Synthesis of 13C-Labeled Analog : Introduce 13C at the ethanolamine methylene group via labeled ethanolamine precursors .
- Tracer Studies : Incubate labeled compound with hepatocytes and analyze metabolites via LC-HRMS to identify glucuronidation or oxidation sites .
- Kinetic Isotope Effects : Compare metabolic rates of labeled vs. unlabeled compounds to elucidate rate-limiting steps .
Advanced: What strategies are effective in reconciling discrepancies between computational binding predictions and empirical activity data for this compound?
Methodological Answer:
- Ensemble Docking : Dock multiple conformations of the compound (e.g., protonation states, tautomers) to account for flexibility .
- Alanine Scanning : Mutate key kinase residues (e.g., gatekeeper residues) and re-measure IC50 to validate predicted interactions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to refine QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
